Fialuridine is under investigation in clinical trial NCT01337466 (Biodistribution and Dosimetry Evaluation of [124I]FIAU). Fialuridine is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. Fialuridine inhibits viral DNA polymerase and viral replication.
Compound Description: FMAU is a nucleoside analog with antiviral and anticancer activity. Like fialuridine, it is a pyrimidine nucleoside analog with a fluorine atom at the 2'-position of the sugar moiety. []
Compound Description: FAU is a nucleoside analog that is a metabolite of fialuridine and FMAU. []
Relevance: FAU is a structurally related compound to fialuridine, differing in the substituent at the 5-position of the uracil base (iodine in fialuridine, hydrogen in FAU) and lacking the methyl group present in FMAU. [] FAU is a less potent inhibitor of DNA polymerase gamma than fialuridine or FMAU and has weaker effects on mitochondrial DNA (mtDNA) abundance and mitochondrial structure. []
Zidovudine (AZT)
Compound Description: Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. [] It can cause side effects such as myopathy and mitochondrial toxicity. []
Stavudine (d4T)
Compound Description: Stavudine is another NRTI used in the treatment of HIV infection. It is known to cause lactic acidosis, peripheral neuropathy, and hepatic steatosis. [, ]
Relevance: While structurally different from fialuridine, both compounds are nucleoside analogs that can induce mitochondrial toxicity. [, ] Similar to zidovudine, stavudine is thought to cause mitochondrial dysfunction by inhibiting DNA polymerase gamma. []
Didanosine (ddI)
Compound Description: Didanosine is an NRTI used in the treatment of HIV infection. It is associated with side effects like pancreatitis, peripheral neuropathy, and hepatic steatosis. [, ]
Relevance: Although structurally different from fialuridine, both compounds are nucleoside analogs that can lead to mitochondrial toxicity. [, ] Didanosine, similar to zidovudine and stavudine, can inhibit DNA polymerase gamma, contributing to mitochondrial dysfunction. []
Lamivudine (3TC)
Compound Description: Lamivudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and chronic hepatitis B infections. [, ]
Relevance: Unlike fialuridine, lamivudine has a favorable safety profile and is not associated with significant mitochondrial toxicity. [, ] This difference highlights the importance of subtle structural differences in nucleoside analogs in determining their toxicity profiles.
2'-β-Fluoro-2',3'-dideoxyadenosine (F-ddA)
Compound Description: F-ddA is a nucleoside analog with anti-HIV activity. [, ] Unlike fialuridine, it lacks a 3'-hydroxyl group, making it incapable of forming DNA internucleotide linkages. [, ]
Relevance: Although both F-ddA and fialuridine are 2'-fluoronucleosides, F-ddA demonstrates significantly lower incorporation into cellular DNA compared to fialuridine. [, ] This difference in DNA incorporation is attributed to the lack of a 3'-hydroxyl group in F-ddA, which prevents it from forming DNA internucleotide linkages, unlike fialuridine. [, ]
2′-C-methyladenosine
Compound Description: 2′-C-methyladenosine is an antiviral agent that acts as a chain terminator of mtRNA transcription. []
Relevance: Although structurally dissimilar to fialuridine, 2′-C-methyladenosine targets mitochondrial RNA polymerase (POLRMT), leading to decreased expression of mitochondrial genes. [] This highlights the vulnerability of mitochondrial transcription and replication to nucleoside analogs, which can have detrimental effects on mitochondrial function.
Balapiravir (RG1626, prodrug of 4-azidocytosine)
Compound Description: Balapiravir is a prodrug of 4-azidocytosine, an antiviral agent that acts as a chain terminator of mtRNA transcription. []
Relevance: While structurally different from fialuridine, Balapiravir also interferes with mitochondrial transcription by inhibiting POLRMT, ultimately affecting mitochondrial gene expression. [] This underscores the potential for nucleoside analogs, even with diverse structures, to disrupt mitochondrial function by targeting different steps in mitochondrial DNA replication or transcription.
2',3'-Dideoxycytidine (ddC)
Compound Description: 2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV infection. [, ]
Relevance: Similar to fialuridine, ddC can induce mitochondrial toxicity, but ddC exhibits a more potent inhibitory effect on mtDNA replication than fialuridine in vitro. [] Additionally, both ddC and fialuridine can cause lactic acidosis and other mitochondrial toxicity symptoms. [, ] These findings suggest shared mechanisms of toxicity, likely involving interference with mitochondrial DNA replication.
Source and Classification
Fialuridine is synthesized from fiacitibine, which was developed in the 1970s at Memorial Sloan-Kettering Cancer Center. It was initially studied for its activity against various human herpes viruses before being explored as a treatment for hepatitis B virus infection. The compound is classified under investigational drugs and has been associated with significant toxicity during clinical trials, leading to severe adverse effects including mitochondrial dysfunction and liver failure.
Synthesis Analysis
The synthesis of fialuridine involves several key steps that transform precursor compounds into the final nucleoside analog. The synthesis typically starts with the preparation of the 5-iodouracil moiety, followed by the introduction of the deoxy-2-fluoro-1-D-arabinofuranosyl group. Specific methods include:
Formation of 5-Iodouracil: This involves iodination of uracil at the 5-position using iodine or iodine monochloride.
Glycosylation Reaction: The iodouracil is then reacted with a suitable sugar derivative, typically via a glycosylation reaction that forms a glycosidic bond. This step often requires activating agents like trifluoromethanesulfonic anhydride to facilitate the reaction.
Purification: The crude product undergoes purification through chromatography techniques to isolate fialuridine in its pure form.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
Molecular Structure Analysis
Fialuridine features a complex molecular structure characterized by its unique arrangement of atoms. The key components of its structure include:
Pyrimidine Ring: The core structure is a pyrimidine ring that contains both nitrogen and carbon atoms.
Iodine Atom: An iodine atom is substituted at the 5-position of the uracil moiety.
Fluoro Group: A fluorine atom is attached to the 2-position of the sugar component, enhancing its antiviral activity.
The stereochemistry of fialuridine is also notable; it contains multiple chiral centers which contribute to its biological activity. The presence of hydroxyl groups enhances solubility and facilitates interactions with viral enzymes involved in DNA synthesis.
Chemical Reactions Analysis
Fialuridine undergoes several significant chemical reactions that are crucial for its function as an antiviral agent:
Phosphorylation: Fialuridine must be phosphorylated to exert its biological effects. Enzymes such as thymidine kinase catalyze this phosphorylation process, converting fialuridine into its active triphosphate form (Fialuridine triphosphate) which can inhibit viral DNA polymerase.
Inhibition of DNA Synthesis: Once phosphorylated, fialuridine triphosphate competes with natural nucleotides for incorporation into DNA strands during replication, leading to chain termination and inhibition of viral replication.
Mitochondrial DNA Incorporation: Fialuridine has been shown to incorporate into mitochondrial DNA, which disrupts normal mitochondrial function and leads to toxic effects.
Mechanism of Action
The mechanism of action of fialuridine primarily involves its role as a competitive inhibitor of viral DNA polymerases. Upon phosphorylation, fialuridine triphosphate mimics deoxythymidine triphosphate (dTTP) and gets incorporated into viral DNA during replication processes. This incorporation results in:
Chain Termination: The presence of fialuridine in the growing DNA strand halts further elongation due to lack of necessary functional groups.
Inhibition of Viral Replication: By disrupting the synthesis of viral genomic material, fialuridine effectively reduces viral load and impairs the ability of hepatitis B virus to replicate.
Physical and Chemical Properties Analysis
Fialuridine exhibits several physical and chemical properties relevant to its function:
Solubility: Water solubility is approximately 23.1 mg/mL, indicating moderate solubility which is essential for bioavailability.
pKa Values: The strongest acidic pKa is around 8.5, suggesting it remains largely uncharged at physiological pH.
Hydrogen Bonding: Fialuridine has multiple hydrogen bond donors (3) and acceptors (5), facilitating interactions with biological macromolecules.
Polar Surface Area: The polar surface area is about 99.1 Ų, influencing its permeability across cellular membranes.
These properties are crucial for understanding how fialuridine behaves in biological systems and its potential therapeutic efficacy.
Applications
Additionally, fialuridine's mechanism has prompted investigations into other potential therapeutic uses in virology and cancer treatment where similar pathways are exploited. Its role as a model compound highlights the challenges faced in drug development concerning safety versus efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Evenamide is a sodium and/or calcium channel modulator. Evenamide may be potentia useful in preventing, alleviating and curing a wide range of pathologies, including, but not limited to, neurol., cognitive, psychiatric, inflammatory, urogenital and gastrointestinal diseases, where the above mechanisms have been described as playing a pathol. role.
Evocalcet has been used in trials studying the treatment of Hyperparathyroidism and Secondary Hyperparathyroidism. Evocalcet is an orally available calcium receptor (CaR) modulator, with potential calcimimetic activity. Upon administration, evocalcet allosterically binds to and inhibits the activity of CaR, thereby suppressing the production of serum parathyroid hormone (PTH) and prevents the PTH-mediated efflux of calcium from bone and normalizes calcium levels.
Evobrutinib is under investigation in clinical trial NCT03934502 (Effect of Meal Composition and Timing on Evobrutinib Bioavailability). Evobrutinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, evobrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
Evogliptin, also known as DA-1229, is a potent and selective DPP4 inhibitor (dipeptidyl peptidase 4 inhibitor). Evogliptin improves insulin resistance and delays the onset of diabetes. Evogliptin improves the insulin sensitivity in HF mice and delays the onset of diabetes in young db/db mice. DA-1229 monotherapy (5 mg for 12 weeks) improved HbA1c, fasting plasma glucose level, OGTT results and β-cell function. This drug was well tolerated in Korean subjects with type 2 diabetes mellitus.